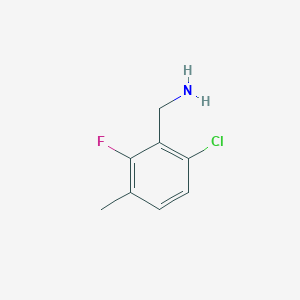

6-Chloro-2-fluoro-3-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMQLADOLJGLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378633 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-86-1 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine: Properties, Synthesis, and Analytical Considerations

Welcome to a comprehensive technical examination of 6-Chloro-2-fluoro-3-methylbenzylamine, a substituted benzylamine derivative of significant interest in modern synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior and utility. Our focus will extend beyond simple data recitation to explore the causal relationships behind its properties and the logic informing its handling and application.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a polysubstituted aromatic amine. The strategic placement of chloro, fluoro, and methyl groups on the benzene ring, combined with the reactive primary amine on the methylene bridge, creates a versatile chemical scaffold. These substitutions sterically and electronically influence the molecule's reactivity, solubility, and metabolic stability, making it a valuable building block for targeted drug design.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in designing experiments, from dissolution for in-vitro assays to planning large-scale synthetic modifications.

| Property | Value | Source(s) |

| CAS Number | 261762-86-1 | [1] |

| Molecular Formula | C₈H₉ClFN | [1][2] |

| Molecular Weight | 173.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Predicted XlogP | 1.9 | [3] |

Note: Experimental data for properties like melting point, boiling point, and precise solubility are not widely published in readily available literature, which is common for specialized reagents. These values should be determined empirically for specific lots.

Spectroscopic Signature for Structural Verification

In our laboratories, structural confirmation is a non-negotiable quality gate. The expected spectroscopic data provides a fingerprint for identifying this compound and assessing its purity.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic CH₂ group, the amine NH₂ protons, and the methyl CH₃ group. The coupling patterns between the aromatic protons and the fluorine atom will be particularly informative for confirming the substitution pattern.

-

¹³C NMR (Carbon NMR): The carbon spectrum will reveal unique signals for each of the eight carbon atoms. The carbons attached to the electronegative chlorine and fluorine atoms will be shifted downfield.

-

Mass Spectrometry (MS): The monoisotopic mass is 173.04076 Da.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern will likely show a characteristic loss of the amine group and other fragments corresponding to the substituted benzyl cation.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (typically around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-C stretches in the aromatic ring.

Expert Insight: When analyzing the NMR spectra, pay close attention to the through-space and through-bond couplings involving the fluorine atom. These ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (J-values) are definitive in confirming the ortho-fluoro substitution relative to the benzylamine moiety.

Section 2: Synthesis and Mechanistic Considerations

The most logical and common synthetic pathway to this compound involves the reduction of a corresponding nitrile or amide precursor. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 6-Chloro-2-fluoro-3-methylbenzoic acid.

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices

-

Step 1: Amide Formation: The conversion of the carboxylic acid to the amide is a critical intermediate step.[4] Using an activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ is standard practice.[4] This highly reactive intermediate readily reacts with ammonia to form the stable primary amide. The choice of an acid chloride route is deliberate; it is a high-yielding and generally clean conversion that avoids the harsh conditions of directly heating the carboxylic acid with ammonia.

-

Step 2: Reduction: The choice of reducing agent is paramount for achieving a high yield without unwanted side reactions.

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of efficiently reducing amides to amines. Its high reactivity necessitates stringent anhydrous conditions and careful handling.

-

Borane-Tetrahydrofuran Complex (BH₃·THF): This is a milder and more selective alternative. It is particularly effective for reducing amides while being less reactive towards other functional groups that might be present in more complex syntheses. The borane complex is often preferred for its improved safety profile.

-

Trustworthiness through Purification: The crude product from the reduction step will invariably contain reaction byproducts and residual reagents. A self-validating protocol demands rigorous purification. This is typically achieved through an aqueous workup with acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer, followed by extraction into a fresh organic solvent. Final purification by distillation or flash column chromatography on silica gel is recommended to achieve ≥95% purity.[5]

Section 3: Analytical Protocols for Quality Control

To ensure the reliability of downstream experiments, the identity and purity of this compound must be rigorously confirmed. A standard High-Performance Liquid Chromatography (HPLC) method is provided below.

Purity Assessment by Reverse-Phase HPLC

This protocol is designed to separate the target compound from potential impurities, such as unreacted starting materials or side products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Rationale: The C18 stationary phase provides excellent retention for the hydrophobic aromatic ring. The acetonitrile/water gradient effectively elutes compounds based on their polarity. TFA is used as an ion-pairing agent to sharpen the peak shape of the basic amine. UV detection at two wavelengths provides broader detection capabilities for various potential impurities.

Caption: Standard workflow for HPLC-based purity analysis.

Section 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile

Based on safety data for structurally similar compounds and general chemical principles, this compound should be handled as a hazardous substance.[6]

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.

-

Eye Contact: Causes serious eye damage.

-

Environmental: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for hazardous waste disposal. Do not allow the product to enter drains.

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

-

Long-term Integrity: For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon) to prevent slow oxidation or degradation, especially if the liquid has a yellowish tint, which can indicate impurity formation.

By adhering to these rigorous scientific and safety standards, researchers can confidently utilize this compound as a reliable tool in their synthetic and drug discovery endeavors.

References

-

3-Chloro-N-methylbenzylamine Properties. LookChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-chloro-6-fluoro-3-methylbenzylamine. PubChemLite. [Link]

-

Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 4. 6-CHLORO-2-FLUORO-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine

This guide provides a comprehensive technical overview of 6-chloro-2-fluoro-3-methylbenzylamine, a substituted benzylamine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's molecular structure, physicochemical properties, synthesis and purification protocols, and analytical characterization.

Introduction

This compound is a halogenated and methylated benzylamine derivative.[1][2] Such substituted benzylamines are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The specific combination of chloro, fluoro, and methyl substituents on the benzene ring imparts unique electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry and agrochemical research. Its utility is primarily as a chemical intermediate, with applications in areas such as proteomics research.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFN | [1] |

| Molecular Weight | 173.62 g/mol | [1] |

| CAS Number | 261762-86-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥95% | [1] |

| Synonyms | (6-Chloro-2-fluoro-3-methylphenyl)methylamine, (6-Chloro-2-fluoro-m-tolyl)methylamine | [1] |

Molecular Structure Elucidation

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 6, a fluorine atom at position 2, a methyl group at position 3, and a methylamine group attached to the ring. The presence of these varied substituents creates a unique electronic environment on the aromatic ring and influences the reactivity of the benzylic amine.

Due to the lack of publicly available crystallographic data, the precise bond lengths and angles are best determined using computational chemistry methods. However, the general structural features can be inferred from the known geometries of similar substituted benzene derivatives.

Caption: 2D representation of this compound.

Synthesis and Purification

Synthesis Workflow

Caption: Synthetic routes to this compound.

Proposed Synthesis Protocol (via Reductive Amination)

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5]

Step 1: Imine Formation

-

To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol), add a source of ammonia (e.g., aqueous ammonia, ammonium acetate).

-

Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

Step 2: Reduction to the Amine

-

Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice.[3] Add the NaBH₄ portion-wise to control the reaction temperature.

-

Continue stirring the reaction mixture at room temperature until the reduction is complete, as indicated by TLC.

Step 3: Work-up and Isolation

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product can be achieved through several methods, with the choice depending on the nature of the impurities.

Option 1: Vacuum Distillation

-

Given that the product is a liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Option 2: Acid-Base Extraction

-

Dissolve the crude product in an organic solvent (e.g., diethyl ether).

-

Extract with a dilute aqueous acid solution (e.g., 1M HCl). The benzylamine will be protonated and move into the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

-

Make the aqueous layer basic by the addition of a base (e.g., NaOH) to deprotonate the benzylammonium salt and regenerate the free amine.

-

Extract the free amine with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the purified product.

Option 3: Column Chromatography

-

For removal of closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Analytical Characterization

Due to the limited availability of experimental spectra for this compound, the following characterization is based on predicted data and the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons. Online prediction tools can provide estimated chemical shifts.[6][7]

-

Aromatic Protons (Ar-H): Expected in the range of 6.5-7.5 ppm. The coupling patterns will be complex due to the presence of both fluorine and chlorine substituents.

-

Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet is expected around 3.8-4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically appearing between 1.0-3.0 ppm.

-

Methyl Protons (-CH₃): A singlet is expected around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. Predictive tools can also be used to estimate these chemical shifts.[8][9]

-

Aromatic Carbons: Expected in the range of 110-160 ppm. The carbons directly attached to fluorine will show a large C-F coupling constant.

-

Benzylic Carbon (-CH₂-NH₂): Expected around 40-50 ppm.

-

Methyl Carbon (-CH₃): Expected around 15-25 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak would appear at m/z 173. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be expected.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom: A peak at m/z 172.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the benzyl group and the formation of a CH₂=NH₂⁺ fragment at m/z 30.

-

Benzylic cleavage: Formation of the stable 6-chloro-2-fluoro-3-methylbenzyl cation at m/z 158.

-

Caption: Predicted mass spectrometry fragmentation of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for the functional groups present.[10][11]

-

N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12]

-

C-H Stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H Stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl and methylene groups.

-

N-H Bending: A band in the region of 1590-1650 cm⁻¹.[11]

-

C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1000-1250 cm⁻¹ region.[13]

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

-

C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region.

Applications and Future Perspectives

This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifunctionalized aromatic ring allows for diverse chemical modifications, making it a valuable starting material for the preparation of novel pharmaceutical and agrochemical candidates. The interplay of the electronic effects of the chloro and fluoro substituents with the steric bulk of the methyl group can be strategically utilized to fine-tune the properties of the final products.

Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of novel heterocyclic compounds and other scaffolds of medicinal interest is a promising area for further investigation.

References

- Bhattacharya, M., et al. "FTIR Spectroscopic Analysis of Benzylamine and Derivatives." Chemistry Research Journal, 2020.

- Bunnett, J. F.; Miles, J. H.; Nahabedian, K. V. "Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes 1". Journal of the American Chemical Society, 1961, 83 (12), 2512–2516.

- Daniewski, Andrzej R.; Liu, Wen; Püntener, Kurt; Scalone, Michelangelo. "Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid". Organic Process Research & Development, 2002, 6 (3), 220–223.

- IR Spectroscopy Tutorial: Amines. (n.d.).

- CASPRE - 13C NMR Predictor. (n.d.).

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- This compound. CymitQuimica. (n.d.).

- This compound. Santa Cruz Biotechnology. (n.d.).

- Synthesis of 6-CHLORO-2-FLUORO-3-METHYLBENZAMIDE. ChemicalBook. (n.d.).

- Process for the preparation of fluorobenzyl derivatives. (n.d.).

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. (n.d.). The University of Liverpool Repository.

- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv.

- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv.

- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul

- Fragmentation and Interpret

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube.

- 13C NMR Chemical Shifts. (n.d.).

- Reduction of Imines and Reductive Amin

- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 30). PubMed.

- Reductive Amin

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- 2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia.

- United States P

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.).

- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.).

-

methanone: structural characterization of a side product in benzothiazinone synthesis. (n.d.). ResearchGate.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Chloro-2-fluoro-3-methylbenzylamine, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically designed in two primary stages: the selective free-radical bromination of the benzylic position of 2-chloro-6-fluoro-3-methyltoluene, followed by a high-yield conversion of the resulting benzyl bromide to the target primary amine via the Gabriel synthesis. This document furnishes detailed, step-by-step experimental protocols, elucidates the underlying reaction mechanisms, and offers critical insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing a practical and scientifically rigorous framework for the production of this valuable compound.

Introduction and Strategic Overview

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring, featuring a combination of halogen atoms and a methyl group, imparts specific electronic and steric properties that are often sought after in the design of bioactive molecules. The primary amine functionality serves as a versatile handle for further chemical modifications, enabling the construction of a diverse array of more complex molecular architectures.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step sequence. This approach prioritizes selectivity, high yields, and the use of well-established and reliable chemical transformations.

The core synthetic pathway is as follows:

-

Benzylic Bromination: The synthesis commences with the selective bromination of the methyl group of 2-chloro-6-fluoro-3-methyltoluene. This is achieved through a free-radical chain reaction, specifically the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2] This method is highly effective for the selective halogenation of benzylic positions while preserving the integrity of the aromatic ring and its substituents.[1]

-

Amination via Gabriel Synthesis: The resulting 6-chloro-2-fluoro-3-methylbenzyl bromide is then converted to the target primary amine. For this transformation, the Gabriel synthesis is the method of choice.[3][4][5] This venerable yet highly reliable procedure utilizes potassium phthalimide to introduce the nitrogen atom, effectively preventing the over-alkylation that can plague other amination methods.[6] The subsequent cleavage of the phthalimide group liberates the desired primary amine in high purity.[7]

This strategic approach is visualized in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Step 1: Wohl-Ziegler Bromination of 2-Chloro-6-fluoro-3-methyltoluene

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1][2] The reaction proceeds via a free-radical chain mechanism, where a low concentration of bromine is continuously generated in situ from the reaction of N-bromosuccinimide (NBS) with trace amounts of HBr.[2] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is employed to initiate the chain reaction upon thermal or photochemical decomposition.

Mechanistic Insights

The mechanism of the Wohl-Ziegler bromination can be dissected into three key stages: initiation, propagation, and termination.

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

The choice of a non-polar solvent, such as carbon tetrachloride (historically) or more environmentally benign alternatives like cyclohexane or acetonitrile, is crucial to prevent ionic side reactions.[1][8]

Experimental Protocol: Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-6-fluoro-3-methyltoluene | 158.60 | 10.0 | 1.59 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 82 mg |

| Carbon Tetrachloride (or Cyclohexane) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene (1.59 g, 10.0 mmol) and carbon tetrachloride (50 mL).

-

Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (82 mg, 0.5 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

-

Monitor the reaction by TLC (thin-layer chromatography) or GC (gas chromatography). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[1]

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with water (2 x 30 mL) and then with a saturated aqueous solution of sodium bicarbonate (30 mL) to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzyl bromide.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 2: Gabriel Synthesis of this compound

The Gabriel synthesis provides a clean and efficient route to primary amines from primary alkyl halides.[3][5] The key to its success lies in the use of phthalimide. The nitrogen atom in phthalimide is rendered non-nucleophilic after the initial alkylation, thus preventing the formation of secondary and tertiary amine by-products.[6] The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine, to release the desired primary amine.[7]

Mechanistic Insights

The Gabriel synthesis is a two-stage process:

-

N-Alkylation of Potassium Phthalimide: The phthalimide anion, a potent nucleophile, displaces the bromide ion from the benzylic carbon of 6-chloro-2-fluoro-3-methylbenzyl bromide in a classic SN2 reaction.[3]

-

Hydrazinolysis: The resulting N-benzylphthalimide derivative is treated with hydrazine. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and ultimately liberating the primary amine and forming a stable phthalhydrazide precipitate.[7]

Caption: The two main stages of the Gabriel synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Chloro-2-fluoro-3-methylbenzyl bromide | 237.50 | 8.0 | 1.90 g |

| Potassium Phthalimide | 185.22 | 8.8 | 1.63 g |

| N,N-Dimethylformamide (DMF) | - | - | 40 mL |

| Hydrazine Hydrate (85% in H₂O) | 50.06 | 16.0 | ~1.0 mL |

| Ethanol | - | - | 50 mL |

| Hydrochloric Acid (concentrated) | - | - | As needed |

| Sodium Hydroxide (aqueous solution) | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium phthalimide (1.63 g, 8.8 mmol) in N,N-dimethylformamide (40 mL).

-

Add a solution of 6-chloro-2-fluoro-3-methylbenzyl bromide (1.90 g, 8.0 mmol) in DMF (10 mL) to the phthalimide solution.

-

Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Collect the precipitated N-(6-chloro-2-fluoro-3-methylbenzyl)phthalimide by vacuum filtration and wash it thoroughly with water.

-

Transfer the dried solid to a 100 mL round-bottom flask and add ethanol (50 mL).

-

Add hydrazine hydrate (~1.0 mL, 16.0 mmol) to the suspension and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.[7]

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and make the solution basic with a concentrated sodium hydroxide solution.

-

Extract the liberated this compound with diethyl ether (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The final product can be purified by vacuum distillation.[9]

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the bromo and amino functionalities.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches in the final amine product.

Expected Physicochemical Properties of this compound: [10]

| Property | Value |

| Molecular Formula | C₈H₉ClFN |

| Molecular Weight | 173.62 g/mol |

| Appearance | Colorless liquid |

Conclusion

The synthetic pathway detailed in this guide, employing a Wohl-Ziegler bromination followed by a Gabriel synthesis, represents a highly effective and reliable method for the preparation of this compound. The rationale for each step is grounded in well-established principles of organic chemistry, ensuring high yields and selectivity. The provided experimental protocols offer a practical framework for researchers to synthesize this valuable compound for applications in drug discovery and development.

References

-

Brainly. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis. Retrieved from [Link]

-

Pearson. Show how Gabriel syntheses are used to prepare the following amines. Retrieved from [Link]

-

Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from [Link]

-

Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 49(9), 630. Retrieved from [Link]

-

Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

ResearchGate. Wohl‐Ziegler reaction. Retrieved from [Link]

-

PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(5), 603. Retrieved from [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

PubMed Central. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(11), 2911. Retrieved from [Link]

-

YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(1), 1-8. Retrieved from [Link]

- Google Patents. Process for the preparation of benzylamine salts.

-

YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]

-

Lund University. Improved Methodology for the Preparation of Chiral Amines. Retrieved from [Link]

-

ResearchGate. (2022, January). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Retrieved from [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. brainly.com [brainly.com]

- 4. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine: Starting Materials and Core Methodologies

Abstract

6-Chloro-2-fluoro-3-methylbenzylamine is a key structural motif in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this versatile intermediate. We will delve into the critical analysis of three principal starting materials: 6-chloro-2-fluoro-3-methylbenzonitrile, 6-chloro-2-fluoro-3-methylbenzaldehyde, and 6-chloro-2-fluoro-3-methylbenzyl bromide. For each precursor, this guide will elucidate the underlying chemical principles, present detailed, field-proven experimental protocols, and offer a comparative analysis of the methodologies with respect to yield, purity, scalability, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in the synthesis of this compound and its analogues.

Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry

Substituted benzylamines are a cornerstone in the architecture of a vast array of pharmaceutical agents. The benzylamine scaffold provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this compound, featuring a halogenated and methylated phenyl ring, imparts unique electronic and steric properties that can enhance binding affinity to biological targets and improve metabolic stability. A thorough understanding of the synthetic pathways to this key intermediate is therefore paramount for the rapid and efficient exploration of new chemical entities in drug discovery programs.

This guide will focus on the practical aspects of synthesizing this compound, emphasizing the causality behind experimental choices and providing a framework for robust and reproducible synthetic procedures.

Strategic Disconnections and Key Starting Materials

The synthesis of this compound can be approached from several retrosynthetic disconnections. The most direct and industrially viable routes originate from three commercially available or readily accessible starting materials:

-

6-Chloro-2-fluoro-3-methylbenzonitrile: via reduction of the nitrile functionality.

-

6-Chloro-2-fluoro-3-methylbenzaldehyde: via reductive amination.

-

6-Chloro-2-fluoro-3-methylbenzyl bromide: via nucleophilic substitution.

The selection of the optimal starting material and synthetic route is contingent upon a multitude of factors including cost, availability of precursors, scalability, and the desired purity profile of the final product. The following sections will provide a detailed examination of each of these synthetic avenues.

Synthesis from 6-Chloro-2-fluoro-3-methylbenzonitrile: The Reduction Pathway

The reduction of a nitrile to a primary amine is a fundamental and widely employed transformation in organic synthesis. This approach offers a direct and often high-yielding route to the target benzylamine. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: A Green and Scalable Approach

Catalytic hydrogenation is frequently the most cost-effective and environmentally benign method for large-scale nitrile reductions.[1]

Causality of Experimental Choices: The choice of catalyst is critical for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[1] Raney Nickel is a highly active and economical catalyst for this transformation. The addition of ammonia or ammonium hydroxide to the reaction mixture helps to suppress the formation of secondary amines by competing with the product amine for reaction with the intermediate imine.[2] The solvent, temperature, and hydrogen pressure are also key parameters that must be optimized to ensure complete conversion and high selectivity.[1]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

-

Catalyst Preparation: In a well-ventilated fume hood, a slurry of Raney Nickel (5-10% by weight of the nitrile) in water is carefully washed with the reaction solvent (e.g., ethanol or methanol) to remove residual water. All handling of Raney Nickel should be performed under a wet slurry as it can be pyrophoric when dry.[3][4][5][6]

-

Reaction Setup: The washed Raney Nickel slurry is transferred to a high-pressure hydrogenation vessel. A solution of 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in ethanol or methanol (10-20 volumes) containing aqueous ammonia (2-5 eq) is added to the vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-500 psi). The reaction mixture is then heated to a temperature of 50-100 °C with vigorous stirring.

-

Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation or by salt formation and recrystallization.[7]

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): A Powerful Laboratory-Scale Method

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[8] This method is particularly well-suited for laboratory-scale synthesis where high reactivity is desired.

Causality of Experimental Choices: LiAlH₄ is a highly reactive and non-selective reducing agent, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) to prevent its violent decomposition.[8][9] The reaction is typically performed in excess LiAlH₄ to ensure complete conversion. The work-up procedure is critical for safely quenching the excess hydride and isolating the product. The Fieser work-up is a commonly employed and reliable method for this purpose.[10]

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10-15 volumes). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF (5 volumes) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

-

Purification: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Diagram of Synthetic Routes from 6-Chloro-2-fluoro-3-methylbenzonitrile

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Workup [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-2-fluoro-3-methylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Our focus is on the rationale behind the spectroscopic behaviors, offering insights grounded in fundamental principles of chemical structure and analysis.

Introduction

This compound (C₈H₉ClFN, Molar Mass: 173.62 g/mol ) is a substituted benzylamine of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its application. This guide outlines the expected spectroscopic signatures of this molecule and provides standardized protocols for data acquisition. While experimental spectra for this specific compound are not widely published, this guide will leverage data from analogous structures and predictive models to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal key information about the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the chloro, fluoro, and methyl substituents on the benzene ring.

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| Aromatic CH (H-4) | ~ 7.1 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | The fluorine at position 2 will cause a significant ortho coupling. The adjacent aromatic proton will also cause ortho coupling. |

| Aromatic CH (H-5) | ~ 6.9 - 7.1 | Triplet or Doublet of doublets (t or dd) | J(H-H) ≈ 8-9 | This proton is coupled to the two adjacent aromatic protons. |

| Methylene (-CH₂-) | ~ 3.8 - 4.0 | Singlet (s) or broad singlet | N/A | The benzylic protons are adjacent to the nitrogen of the amine group. The signal may be broadened due to quadrupole effects of the nitrogen. |

| Methyl (-CH₃) | ~ 2.2 - 2.4 | Singlet (s) | N/A | The methyl group protons are not coupled to other protons. |

| Amine (-NH₂) | ~ 1.5 - 2.5 | Broad singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and may exchange with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a concentrated sample.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

DOT Script for ¹H NMR Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents.

Expected Chemical Shifts (δ):

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C-F (C-2) | ~ 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) | The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a large one-bond coupling constant. |

| C-Cl (C-6) | ~ 130 - 135 | The chlorine atom causes a moderate downfield shift. |

| C-CH₃ (C-3) | ~ 135 - 140 | The methyl group is attached to this aromatic carbon. |

| C-CH₂NH₂ (C-1) | ~ 130 - 135 | The carbon attached to the benzylamine group. |

| Aromatic CH (C-4) | ~ 125 - 130 | Aromatic carbon with an attached proton. |

| Aromatic CH (C-5) | ~ 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) | The carbon is ortho to the fluorine, resulting in a two-bond coupling. |

| Methylene (-CH₂-) | ~ 40 - 45 | The benzylic carbon is shifted downfield by the attached nitrogen. |

| Methyl (-CH₃) | ~ 15 - 20 | The methyl carbon is in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic ring, and alkyl groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, often two bands for primary amine |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, multiple bands |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| C-N | C-N Stretch | 1020 - 1250 | Medium |

| C-F | C-F Stretch | 1000 - 1400 | Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Data Processing: Perform a background scan before the sample scan. The software will automatically ratio the sample spectrum to the background.

DOT Script for IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 173. The presence of chlorine will result in an isotopic pattern, with a peak at m/z 175 (the M+2 peak) that is approximately one-third the intensity of the m/z 173 peak, characteristic of a single chlorine atom.

-

Key Fragmentation Patterns:

-

Loss of NH₂: A fragment at m/z 157 resulting from the loss of the amino group.

-

Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic cation. However, in this case, the tropylium ion rearrangement is more likely. The fragment at m/z 142 ([M-CH₂NH₂]⁺) would be a significant peak.

-

Loss of Cl: A fragment at m/z 138.

-

Loss of F: A fragment at m/z 154.

-

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak for the molecular ion and characteristic fragments.

DOT Script for Logical Relationship of Spectroscopic Data

Caption: Interrelation of Spectroscopic Techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular formula. The protocols and predicted data herein serve as a robust guide for researchers, ensuring accurate and reliable characterization of this important chemical entity.

References

-

PubChem. 2-chloro-6-fluoro-3-methylbenzylamine. [Link]

Sources

A Comprehensive Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-fluoro-3-methylbenzylamine

Introduction

6-Chloro-2-fluoro-3-methylbenzylamine is a substituted aromatic amine that serves as a critical building block in synthetic organic chemistry, particularly within pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the benzyl ring, imparts specific chemical properties that can be leveraged in the development of novel compounds. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for monitoring its progression through synthetic pathways.

This guide provides an in-depth technical framework for the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). As a Senior Application Scientist, the methodologies detailed herein are grounded in established analytical principles and field-proven insights, designed to ensure scientific integrity and reproducible results for researchers, scientists, and drug development professionals. We will explore the rationale behind instrumental choices, provide detailed experimental protocols, and delve into the interpretation of mass spectral data, culminating in a self-validating analytical system.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261762-86-1 | [1] |

| Molecular Formula | C₈H₉ClFN | [1][2] |

| Molecular Weight | 173.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Synonyms | (6-Chloro-2-fluoro-3-methylphenyl)methylamine | [1] |

Foundational Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, selecting the appropriate ionization technique and mass analyzer is the first critical decision in method development.

Ionization Techniques: ESI vs. APCI

The primary amine functional group in the target analyte makes it readily protonated in an acidic solution. This characteristic makes Electrospray Ionization (ESI) an excellent choice. ESI is a soft ionization technique ideal for polar and ionizable molecules, generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[4]

Alternatively, Atmospheric Pressure Chemical Ionization (APCI) can be employed. APCI is well-suited for small, thermally stable molecules of moderate polarity and is often more tolerant of less pristine sample matrices.[4][5][6][7] It ionizes the analyte in the gas phase via a corona discharge, which can provide robust and consistent ionization.[8] For this guide, we will proceed with ESI due to the high polarity and expected ease of protonation of the primary amine, which typically yields high sensitivity.

Mass Analyzer: The Power of Quadrupole Time-of-Flight (Q-TOF)

A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers the ideal combination of capabilities for this analysis.[9] This instrument pairs the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer.[10][11][12]

-

Expertise: The quadrupole (Q1) can be operated in RF-only mode to transmit all ions for a full scan, or it can be used to isolate a specific precursor ion (our [M+H]⁺).

-

Causality: This isolated ion is then fragmented in a collision cell (q), and the resulting product ions are analyzed by the TOF mass analyzer. The high-resolution capability of the TOF allows for the determination of the exact mass of both precursor and product ions, enabling confident empirical formula confirmation and structural elucidation.[9] This is particularly valuable for distinguishing the analyte from other compounds with the same nominal mass.

Comprehensive Experimental Workflow

A successful analysis is predicated on a well-designed workflow, from sample preparation to data acquisition. Each step must be optimized to ensure analyte recovery, minimize matrix interference, and achieve sensitive detection.

Caption: High-level experimental workflow for LC-Q-TOF-MS analysis.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: For quantifying the analyte in a complex biological matrix such as plasma, effective sample preparation is crucial to remove proteins, salts, and phospholipids that cause ion suppression and contaminate the instrument.[13] SPE is a robust technique that provides excellent sample cleanup and analyte concentration.[14]

Step-by-Step Protocol:

-

Cartridge Selection: Use a mixed-mode cation exchange SPE cartridge. The cation exchange sorbent will retain the protonated amine group, while the reversed-phase backbone will retain the aromatic ring, providing orthogonal retention mechanisms for superior selectivity.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Load the resulting supernatant onto the SPE cartridge.

-

Washing:

-

Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

-

Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS injection.

Protocol: Liquid Chromatography (LC) Conditions

Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides high-resolution separation, sharp peak shapes, and rapid analysis times.[13] A C18 reversed-phase column is selected for its excellent retention of moderately polar aromatic compounds. A gradient elution is used to effectively separate the analyte from any remaining matrix components and ensure a sharp, symmetrical peak shape.

Table 2: Optimized UHPLC Parameters

| Parameter | Setting | Rationale |

| Column | C18, 1.7 µm, 2.1 x 50 mm | Provides high efficiency and good retention for the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure analyte protonation for ESI and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B in 3 min | Ensures elution of the analyte and cleaning of the column. |

| Column Temp | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Standard volume for analytical sensitivity. |

Protocol: Mass Spectrometry (MS) Conditions

Rationale: Positive mode ESI is chosen to detect the protonated [M+H]⁺ ion. The Q-TOF is set to acquire data in a data-dependent acquisition (DDA) mode. This involves a full MS1 scan to detect precursor ions, followed by MS2 scans on the most intense ions to acquire fragmentation data automatically.

Table 3: Optimized Q-TOF MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic amine group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temp | 120°C | Aids in desolvation of droplets. |

| Desolvation Temp | 400°C | Ensures complete solvent evaporation. |

| MS1 Scan Range | 50 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |

| Acquisition Mode | Data-Dependent MS/MS | Automatically triggers fragmentation scans on detected precursors. |

| Collision Energy | Ramped 10-40 eV | Provides a range of fragmentation energies to generate a rich MS2 spectrum. |

Data Analysis and Interpretation

Molecular Ion and Isotopic Pattern

The protonated molecule, [C₈H₁₀ClFN]⁺, will have an exact mass-to-charge ratio (m/z) of 174.0535 . Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. The A+2 peak (containing the ³⁷Cl isotope) will be present at m/z 176.0506 with an intensity approximately one-third that of the monoisotopic A peak (containing ³⁵Cl). This isotopic signature is a powerful confirmation of the elemental composition.

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the isolated precursor ion (m/z 174.05) provides structural confirmation. The fragmentation of benzylamines is well-characterized and typically involves alpha-cleavage and losses from the benzyl ring.[15][16][17]

Key Fragmentation Mechanisms:

-

Alpha-Cleavage: The most favorable fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen.[16] For this molecule, this involves the cleavage of the bond between the benzylic carbon and the aromatic ring. This results in the formation of a stable iminium ion.

-

Loss of Ammonia (NH₃): A common rearrangement and elimination pathway for protonated primary amines is the neutral loss of ammonia.[17]

-

Benzylic Cleavage: The resulting carbocation after ammonia loss can undergo further fragmentation, including losses related to the substituents on the aromatic ring.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

-

[M+H - NH₃]⁺ (m/z 157.02): The neutral loss of ammonia from the precursor ion results in the formation of the 6-chloro-2-fluoro-3-methylbenzyl cation. This is a highly characteristic loss for primary benzylamines.

-

[M+H - HCl]⁺ (m/z 138.07): Loss of hydrogen chloride can occur, leading to a fragment corresponding to the remaining aminomethyl-fluoro-methyl-phenyl structure.

-

Iminium Ion (m/z 30.03): Alpha-cleavage resulting in the [CH₂=NH₂]⁺ ion is a classic fragmentation for primary amines and provides strong evidence for the benzylamine structure.

Method Validation for Trustworthiness

A developed method is only useful if it is proven to be reliable. Method validation provides documented evidence that the method does what it is intended to do.[18][19] Key validation parameters, based on regulatory guidelines, ensure the trustworthiness of the generated data.[20][21]

Table 4: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components.[20] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity | The ability to produce results directly proportional to the analyte concentration over a given range.[20] | Calibration curve with a coefficient of determination (R²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among multiple measurements of the same sample.[20] | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision.[19] | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration after storage. |

Conclusion

This technical guide outlines a robust and reliable framework for the mass spectrometric analysis of this compound. By leveraging the sensitivity of Electrospray Ionization and the high-resolution capabilities of a Q-TOF mass spectrometer, this methodology enables confident identification and quantification of the analyte. The detailed protocols for sample preparation and liquid chromatography are designed to overcome challenges associated with complex matrices, while the principles of method validation ensure that the data generated is accurate, precise, and trustworthy. This comprehensive approach provides researchers and drug development professionals with the necessary tools to effectively incorporate the analysis of this key synthetic building block into their workflows.

References

-

Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. Available from: [Link]

-

National Genomics Data Center. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Theis, J., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine, 56(6), 935-943. Available from: [Link]

-

Bristow, A. W. T., & Webb, K. S. (2003). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 17(22), 2503-2510. Available from: [Link]

-

Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]

-

Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole time-of-flight mass spectrometry: a paradigm shift in toxicology screening applications. Clinical Chemistry, 57(9), 1253-1264. Available from: [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

-

De Nys, H., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 375(2102), 20160274. Available from: [Link]

-

ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

American Laboratory. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

Chemistry For Everyone. (2024, June 14). What Is Method Validation In The Context Of LC-MS? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2024, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. Retrieved from [Link]

-

LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Flammang, R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 868-879. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Quadrupole and Time of Flight Mass analysers. | PPTX [slideshare.net]

- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 5. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 8. youtube.com [youtube.com]

- 9. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An introduction to quadrupole-time-of-flight mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opentrons.com [opentrons.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. resolian.com [resolian.com]

- 21. youtube.com [youtube.com]

Introduction: The Significance of a Well-Characterized Building Block

An In-depth Technical Guide to the Purity and Characterization of 6-Chloro-2-fluoro-3-methylbenzylamine

This compound is a substituted aromatic amine that serves as a crucial intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. The primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

Given its role as a foundational precursor, the purity and comprehensive characterization of this compound are of paramount importance. The presence of even minor impurities can have a cascading effect on subsequent synthetic steps, leading to the formation of undesirable side products, reduced yields, and complications in the purification of the final active ingredient. This guide provides a detailed framework for assessing and ensuring the purity of this compound, offering field-proven insights into purification strategies and a multi-faceted approach to its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the first step in developing robust purification and analytical methods.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClFN | [1][2] |

| Molecular Weight | 173.62 g/mol | [1][2] |